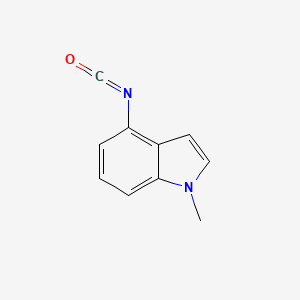

4-isocyanato-1-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

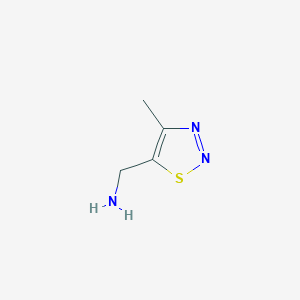

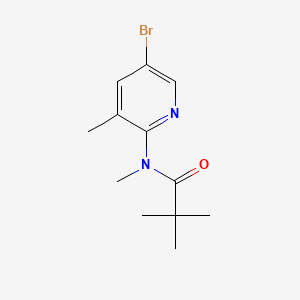

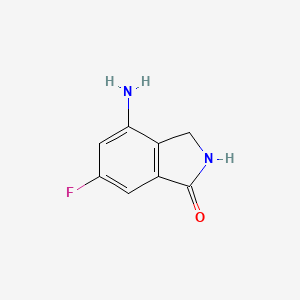

4-isocyanato-1-methyl-1H-indole is a chemical compound with the molecular formula C10H8N2O . It is also known by other names such as 4-isocyanato-1-methylindole and 1H-Indole,4-isocyanato-1-methyl . The molecular weight of this compound is 172.18 g/mol .

Molecular Structure Analysis

The InChI representation of 4-isocyanato-1-methyl-1H-indole is InChI=1S/C10H8N2O/c1-12-6-5-8-9 (11-7-13)3-2-4-10 (8)12/h2-6H,1H3 . The Canonical SMILES representation is CN1C=CC2=C (C=CC=C21)N=C=O .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-isocyanato-1-methyl-1H-indole include a molecular weight of 172.18 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 172.063662883 g/mol . The topological polar surface area is 34.4 Ų . The compound has a heavy atom count of 13 .

Wissenschaftliche Forschungsanwendungen

Infrared Probing of Biomolecules

The isonitrile (NC) group, when bonded to an indole ring, has been demonstrated to be a significant infrared probe for studying the structure and dynamics of biomolecules. The NC stretching frequency is particularly sensitive to the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent. This characteristic makes it an excellent candidate as a site-specific infrared probe for local environments within biomolecules (You et al., 2019).

Synthesis of Pyrimido[5,4-b]indole Derivatives

4-isocyanato-1-methyl-1H-indole is utilized in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are formed through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the development of complex molecules with potential applications in various fields (Shestakov et al., 2009).

Formation of (η3-Indolylmethyl)palladium Complexes

The interaction of 4-isocyanato-1-methyl-1H-indole with methylpalladium complexes leads to the formation of (η3-indolylmethyl)palladium complexes. These complexes are formed through a series of intramolecular insertions and hydrogen migrations, providing valuable insights into the reactivity and potential catalytic applications of these compounds (Onitsuka et al., 2002).

Anticancer Potential

A series of 3-thiocyanato-1H-indoles, structurally related to 4-isocyanato-1-methyl-1H-indole, demonstrated significant antiproliferative activity against various human cancer cell lines. These compounds, showing non-hemolytic properties and high potency, highlight the potential of indole derivatives in cancer treatment strategies (Fortes et al., 2016).

Safety And Hazards

4-isocyanato-1-methyl-1H-indole is harmful if swallowed or inhaled . It causes serious eye irritation and skin irritation . It may also cause respiratory irritation and is harmful in contact with skin . Protective measures such as wearing protective gloves, protective clothing, eye protection, and face protection are recommended .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-isocyanato-1-methylindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-12-6-5-8-9(11-7-13)3-2-4-10(8)12/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGVHXVLMROUII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594539 |

Source

|

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isocyanato-1-methyl-1H-indole | |

CAS RN |

887922-92-1 |

Source

|

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887922-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)